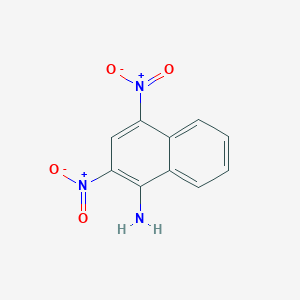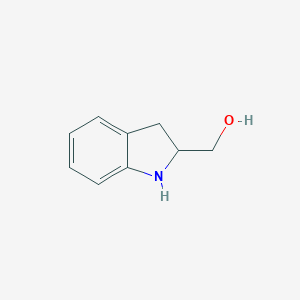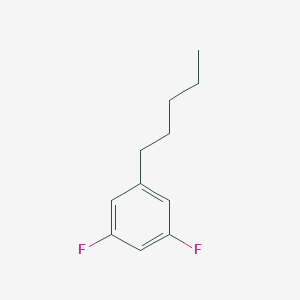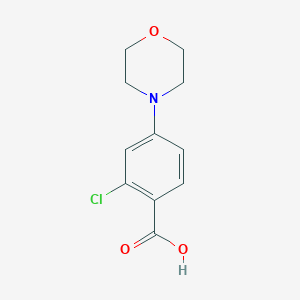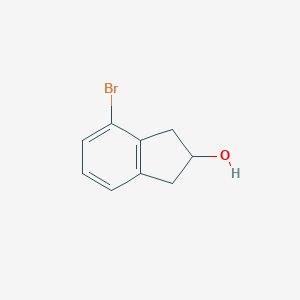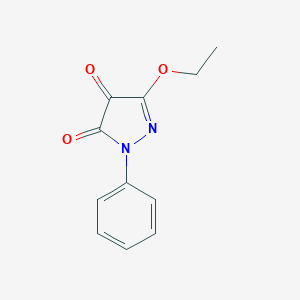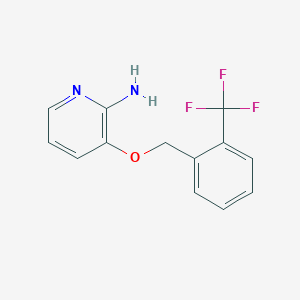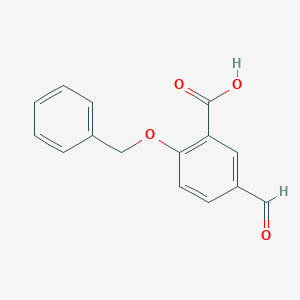
2-(Benzyloxy)-5-formylbenzoic acid
Descripción general
Descripción
“2-(Benzyloxy)-5-formylbenzoic acid” is a chemical compound. It is a derivative of benzoic acid, which is a type of carboxylic acid . The compound has a molecular formula of C14H12O3 and an average mass of 228.243 Da .
Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-5-formylbenzoic acid” consists of a benzoic acid core with a benzyloxy group attached to the second carbon and a formyl group attached to the fifth carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-5-formylbenzoic acid” include a molecular formula of C14H12O3, an average mass of 228.243 Da, and a monoisotopic mass of 228.078644 Da .
Aplicaciones Científicas De Investigación
-
2-Benzyloxy-5-fluorophenylboronic Acid
-
2-Benzyloxy-1-methylpyridinium triflate
- Scientific Field : Organic Chemistry
- Application : This compound is used as a reagent for the synthesis of benzyl ethers and esters .
- Method of Application : The active reagent is delivered in situ by N-methylation of 2-benzyloxy-pyridine .
- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .
-
®-(+)-2-Benzyloxypropionic acid
- Scientific Field : Pharmaceutical Chemistry
- Application : This compound is used as a pharmaceutical intermediate .
- Method of Application : The specific methods of application would depend on the context of the pharmaceutical synthesis .
- Results or Outcomes : The outcomes would also depend on the specific synthesis process .
-
Benzylic Oxidations and Reductions
- Scientific Field : Organic Chemistry
- Application : These reactions involve the oxidation of alkyl side-chains and the reduction of nitro groups and aryl ketones .
- Method of Application : Oxidation is normally effected by hot acidic permanganate solutions, but for large scale industrial operations catalyzed air-oxidations are preferred. Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
- Results or Outcomes : These reactions are useful in preparing substituted benzoic acids .
- 2-(Benzyloxy)phenylboronic Acid
- Scientific Field : Organic Chemistry
- Application : This compound is used in chemical synthesis .
- Method of Application : The specific methods of application would depend on the context of the chemical synthesis .
- Results or Outcomes : The outcomes would also depend on the specific synthesis process .
Safety And Hazards
Direcciones Futuras
While specific future directions for “2-(Benzyloxy)-5-formylbenzoic acid” were not found in the retrieved papers, there is ongoing research into the development of therapeutic peptides, which could potentially involve benzylic compounds . Additionally, the development of new boron reagents for Suzuki–Miyaura coupling could also be a future direction .
Propiedades
IUPAC Name |
5-formyl-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTVXHXKTPOQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359555 | |
| Record name | 2-(benzyloxy)-5-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-formylbenzoic acid | |
CAS RN |
169209-25-0 | |
| Record name | 2-(benzyloxy)-5-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

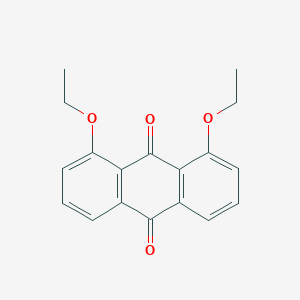

![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)
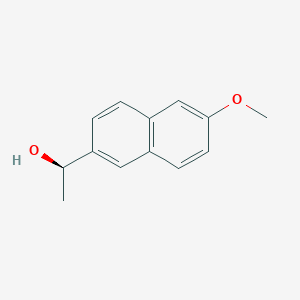
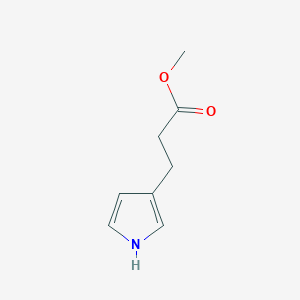
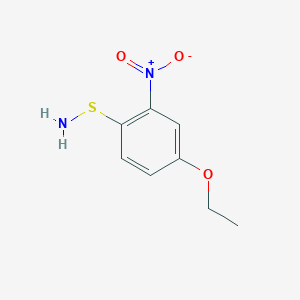
![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)
